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Compound of Interest

Compound Name: Isoindoline-5-carbonitrile

Cat. No.: B1319994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity,

and therapeutic potential of isoindoline-5-carbonitrile derivatives and their analogs. The

isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several

clinically approved drugs. The incorporation of a carbonitrile group at the 5-position significantly

influences the electronic properties of the molecule, offering a versatile handle for further

chemical modification and a key interaction point with various biological targets. This document

details the synthetic methodologies, quantitative biological data, and experimental protocols for

this promising class of compounds.

Core Synthetic Strategies
The synthesis of the isoindoline-5-carbonitrile core and its derivatives can be achieved

through several strategic approaches, primarily involving the construction of the bicyclic

isoindoline system and the introduction of the 5-cyano group.

A prevalent method for the synthesis of isoindolinones, which are oxidized forms of

isoindolines, is a one-pot reaction starting from 2-benzoylbenzoic acid. This efficient approach

utilizes chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions to yield

a diverse range of isoindolinone derivatives.

Another key synthetic route involves the modification of phthalic anhydride or phthalimide

precursors. For instance, N-substituted isoindole-1,3-diones can be readily prepared from an
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anhydride precursor. The Sandmeyer reaction is a classic and effective method for producing

isatin-5-carbonitrile, a related precursor that can be further elaborated to isoindoline-5-
carbonitrile derivatives.

More complex isoindoline-based structures, including those with therapeutic potential as PARP

inhibitors, often start from substituted phthalic acid derivatives. For example, the synthesis of 3-

oxoisoindoline-4-carboxamides, a class of potent PARP inhibitors, has been described. A

specific synthesis of a related fluoro-isoindolinone involved benzylic bromination of a methyl

ester precursor, followed by a one-pot nucleophilic displacement and ring closure, C1

methylation, and subsequent cyanation to introduce the nitrile group.

Biological Activity and Therapeutic Potential
Isoindoline-5-carbonitrile derivatives and their analogs have demonstrated a wide spectrum

of biological activities, with significant potential in oncology, neurodegenerative diseases, and

infectious diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition
A significant area of interest for isoindoline derivatives is the inhibition of Poly(ADP-ribose)

Polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[1] PARP

inhibitors have emerged as a successful class of targeted anticancer agents, particularly for

tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2

mutations.[1]

The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, the natural

substrate of PARP enzymes. This mimicry allows isoindolinone-based compounds to act as

competitive inhibitors at the enzyme's catalytic site.[2] Several isoindolinone-containing

compounds have been developed as potent PARP inhibitors, with some exhibiting promising

profiles for treating central nervous system (CNS) cancers due to their potential to cross the

blood-brain barrier.[2][3]

The development of stereospecific inhibitors, such as NMS-P515, has demonstrated that a

single enantiomer can be responsible for the majority of the biological activity, highlighting the

importance of stereochemistry in drug design.
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Enzyme Inhibition Beyond PARP
Beyond PARP, isoindoline and isoindolinone derivatives have shown inhibitory activity against a

range of other enzymes. Certain isoindolinone derivatives are potent inhibitors of human

carbonic anhydrase (hCA) I and II isozymes, with Ki values in the low nanomolar range.[4]

Carbonic anhydrases are involved in various physiological processes, and their inhibition has

therapeutic applications in conditions like glaucoma.[4]

Additionally, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of

acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the

pathology of Alzheimer's disease.

Other Therapeutic Areas
The isoindoline scaffold is present in a number of clinically used drugs with diverse indications,

including multiple myeloma, inflammation, and hypertension.[5] Analogs have also been

explored for their potential as:

Anticancer agents: Acting through mechanisms other than PARP inhibition.[4]

Antimicrobial and antioxidant agents.[4]

Analgesic and anti-inflammatory agents: Through the inhibition of cyclooxygenase (COX)

enzymes.

Quantitative Biological Data
The following tables summarize the quantitative biological data for selected isoindoline-5-
carbonitrile derivatives and analogs.

Table 1: PARP1 Inhibitory Activity of Representative Isoindolinone Derivatives

Compound Reference PARP1 IC50 (nM)

Exemplary Compound 1 < 10

Exemplary Compound 2 10 - 100

Exemplary Compound 3 100 - 500
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Data extracted from patent WO2024261709A1 for representative compounds.

Table 2: Biochemical and Cellular Activity of Isoindolinone PARP Inhibitor NMS-P515 and its

Enantiomer

Compound
Biochemical Assay (PARP-
1 Kd, µM)

Cellular PAR Assay (HeLa,
IC50, µM)

(±)-13 <0.03 0.050

NMS-P515 ((S)-13) <0.03 0.027

(R)-13 1.32 0.162

Data from "Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515".[6][7]

Table 3: Carbonic Anhydrase Inhibitory Activity of Novel Isoindolinone Derivatives

Compound hCA I Ki (nM)
hCA I IC50
(nM)

hCA II Ki (nM)
hCA II IC50
(nM)

2a 87.08 ± 35.21 75.73 ± 1.205 160.34 ± 46.59 231 ± 1

2b 45.71 ± 15.63 43.07 ± 0.933 55.48 ± 14.82 48.96 ± 0.741

2c 11.48 ± 4.18 11.24 ± 0.291 9.32 ± 2.35 13.02 ± 0.041

2d 33.52 ± 10.11 35.81 ± 0.517 39.85 ± 9.47 33.47 ± 0.488

2e 22.06 ± 6.25 24.19 ± 0.362 25.33 ± 7.18 21.05 ± 0.256

2f 16.09 ± 4.14 15.37 ± 0.211 14.87 ± 3.25 16.74 ± 0.133

Data from "Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles...".[4]

Experimental Protocols
General Synthesis of Novel Isoindolinone Derivatives
(2a-f)
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To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in

10 mL of dichloromethane, chlorosulfonyl isocyanate (1.1 eq) was added. The mixture was

stirred at room temperature for 2 hours. Subsequently, 1 mL of the corresponding alcohol

(ROH) was added, and stirring was continued at room temperature for an additional hour. After

the reaction was complete, the volatile components were removed under reduced pressure.

The resulting residue was purified by thin-layer chromatography using a mixture of ethyl

acetate and n-hexane (1:4) as the eluent to yield the pure product.[4]

PARP1 Enzymatic Assay
The determination of IC50 values for PARP1 inhibition was performed in 384-well plates

utilizing a commercially available PARP1 assay kit. The experiments were conducted following

the manufacturer's instructions. This type of assay typically measures the incorporation of

biotinylated NAD+ into histone proteins, and the signal is detected using a streptavidin-

conjugated reporter.

Cellular PARP Activity Assay (PAR Assay)
HeLa cells were treated with the test compounds for a specified period. Following treatment,

the cells were lysed, and the levels of poly(ADP-ribose) (PAR) were quantified. This can be

achieved through various methods, including ELISA-based assays or Western blotting using an

anti-PAR antibody. The IC50 value represents the concentration of the compound that causes a

50% reduction in PAR levels.

Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the compounds on human carbonic anhydrase I and II were evaluated.

The assay measures the esterase activity of the enzyme, and the inhibition is determined by

comparing the enzyme activity in the presence and absence of the inhibitor.
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Caption: Mechanism of action of isoindoline-based PARP inhibitors.
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Caption: General experimental workflow for synthesis and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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